![molecular formula C25H32Si B12525784 Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane CAS No. 656824-67-8](/img/structure/B12525784.png)
Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a triethyl group, a 4-methylphenyl group, and a naphthalen-2-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane typically involves the reaction of triethylsilane with appropriate aryl halides under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where triethylsilane reacts with 1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl halide in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may include techniques such as distillation and recrystallization to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: The compound can participate in reduction reactions, often involving hydrosilanes.
Substitution: The aryl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Triethylsilane itself can act as a reducing agent in the presence of catalysts like palladium or platinum.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reduced aryl silanes.
Substitution: Halogenated or nitrated aryl silanes.
Applications De Recherche Scientifique
Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its potential as a component in the development of novel pharmaceuticals.
Mécanisme D'action
The mechanism of action of Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane involves its interaction with various molecular targets. The silicon atom can form stable bonds with other elements, allowing the compound to participate in diverse chemical reactions. The aryl groups contribute to the compound’s reactivity and stability, enabling it to act as a versatile reagent in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: A simpler organosilicon compound with similar reducing properties.
Phenylsilane: Contains a phenyl group instead of the more complex aryl groups in Triethyl[1-(4-methylphenyl)-2-(naphthalen-2-yl)ethyl]silane.
Naphthylsilane: Features a naphthyl group, similar to the naphthalen-2-yl group in the target compound.
Uniqueness
This compound is unique due to the combination of its triethylsilane backbone with both 4-methylphenyl and naphthalen-2-yl groups. This structural complexity imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
656824-67-8 |
|---|---|
Formule moléculaire |
C25H32Si |
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
triethyl-[1-(4-methylphenyl)-2-naphthalen-2-ylethyl]silane |
InChI |
InChI=1S/C25H32Si/c1-5-26(6-2,7-3)25(23-15-12-20(4)13-16-23)19-21-14-17-22-10-8-9-11-24(22)18-21/h8-18,25H,5-7,19H2,1-4H3 |
Clé InChI |
SDCFCPMWKFMSTG-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C(CC1=CC2=CC=CC=C2C=C1)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


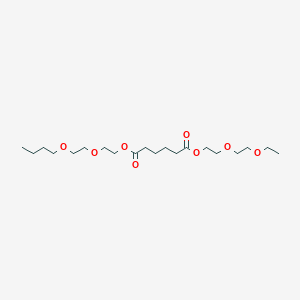
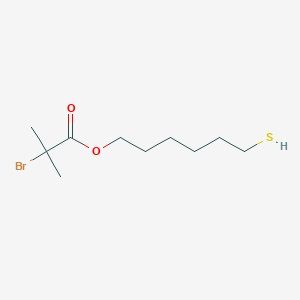
![(5R)-2-[(4-Chlorophenyl)methylidene]-5-methylcyclohexan-1-one](/img/structure/B12525713.png)
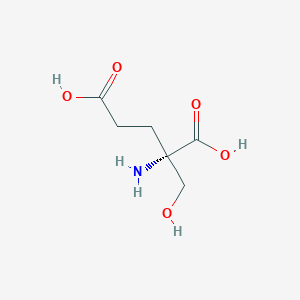
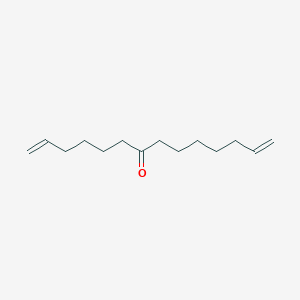

![3-[(Anthracen-9-YL)methoxy]-2,6-bis[(phenylsulfanyl)methyl]pyridine](/img/structure/B12525756.png)

![7-Oxa-1-azaspiro[4.4]nonane-1-carboxylic acid, 8-hydroxy-6-oxo-, 1,1-dimethylethyl ester, (5S)-](/img/structure/B12525769.png)
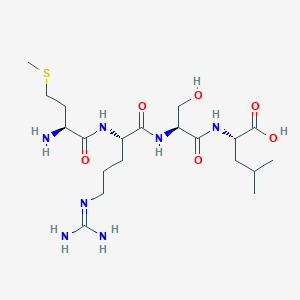
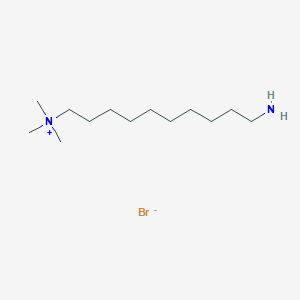

![1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione](/img/structure/B12525802.png)
![Tert-butyl 4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B12525807.png)
